

Application Note: Precision Parallel Synthesis Using [(2R)-oxolan-2-yl]methanamine Hydrochloride

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Compound of Interest

Compound Name:	[(2R)-oxolan-2-yl]methanamine hydrochloride
CAS No.:	7175-80-6
Cat. No.:	B569865

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Executive Summary

This guide details the integration of [(2R)-oxolan-2-yl]methanamine hydrochloride (CAS: 7175-80-6) into high-throughput parallel synthesis workflows. As a chiral building block, this compound introduces a metabolically stable tetrahydrofuran (THF) moiety, often serving as a bioisostere for hydrophobic rings or to modulate physicochemical properties (LogD, solubility) in drug candidates (e.g., kinase inhibitors, HIV protease inhibitors).

Unlike its free base oil counterpart, the hydrochloride salt offers superior oxidative stability and weighing precision for automated dispensing. However, its use requires specific "in-situ neutralization" protocols to ensure reactivity without compromising enantiomeric purity or yield.

Chemical Profile & Technical Specifications[1][2][3] [4]

Property	Specification
IUPAC Name	[(2R)-oxolan-2-yl]methanamine hydrochloride
Common Name	(R)-Tetrahydrofurfurylamine HCl
CAS Number	7175-80-6
Molecular Weight	137.61 g/mol
Appearance	White to off-white crystalline solid
Chirality	(R)-enantiomer (Check ee% > 98% for MedChem)
Solubility	High: Water, Methanol, DMSO; Moderate: DMF; Low: DCM, Toluene
pKa (Conjugate Acid)	~9.5 (estimated for primary amine)
Hygroscopicity	Moderate (Store in desiccator)

Parallel Synthesis Strategy: The "Salt-Break" Protocol

The critical challenge in using amine hydrochlorides in parallel synthesis is ensuring the complete liberation of the nucleophilic free amine without precipitating insoluble salts that clog liquid handling tips.

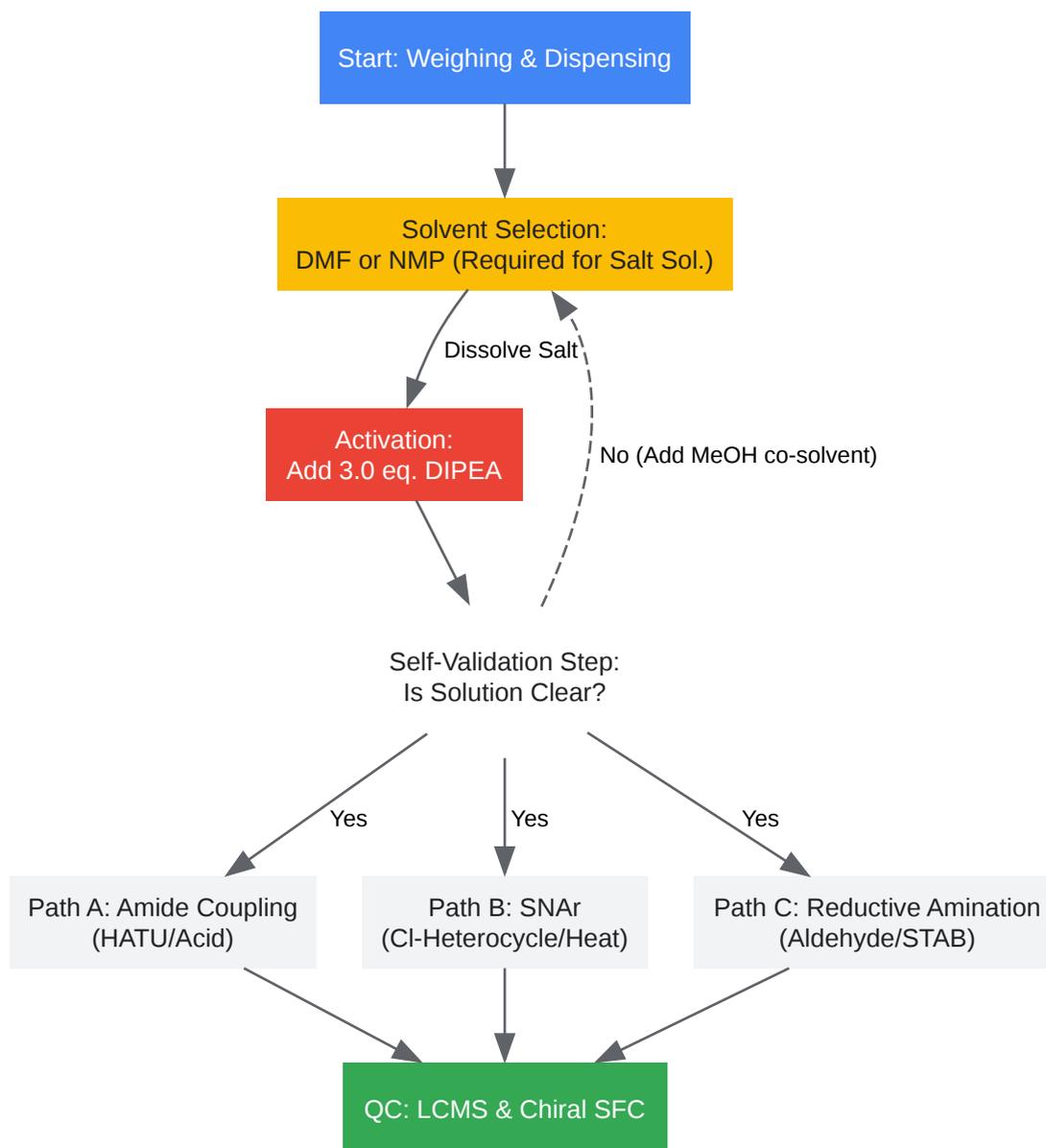
Causality & Experimental Logic

- **Why the Salt?** The free amine oxidizes slowly to the imine/aldehyde upon air exposure and is difficult to dispense accurately (viscous oil). The HCl salt is a stable solid, allowing for precise gravimetric dispensing (e.g., Mettler Toledo Quantos systems).
- **The Challenge:** The protonated ammonium species () is non-nucleophilic.
- **The Solution:** Use a Homogeneous Base Scavenging System. We utilize

-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF or NMP) to create a soluble buffer system that releases the free amine in situ.

Automated Workflow Diagram

The following decision tree illustrates the logic for handling this specific building block in library generation.



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Figure 1: Decision tree for integrating amine salts into automated synthesis workflows.

Validated Experimental Protocols

Module A: Amide Coupling (Automated)

Objective: Synthesis of amide libraries targeting GPCRs. Mechanism: HATU-mediated activation of carboxylic acids followed by nucleophilic attack of the (R)-THF-amine.

Protocol:

- Preparation of Amine Stock (0.2 M):
 - Weigh 275 mg (2.0 mmol) of [(2R)-oxolan-2-yl]methanamine HCl into a 20 mL scintillation vial.
 - Add 8.0 mL of anhydrous DMF.
 - Add 1.05 mL (6.0 mmol, 3.0 eq) of DIPEA. Note: Solution may warm slightly; ensure complete dissolution.
- Reaction Assembly:
 - Dispense 100 μ L of Carboxylic Acid stock (0.2 M in DMF) into the reaction plate.
 - Add 100 μ L of the Amine/DIPEA Stock prepared in Step 1.
 - Add 100 μ L of HATU solution (0.2 M in DMF).
- Incubation:
 - Seal plate and shake at room temperature for 16 hours.
- Work-up:
 - Evaporate solvent (Genevac).
 - Resuspend in DMSO/MeOH (1:1) for HPLC purification.

Self-Validating Check:

- Pre-Reaction: Ensure the Amine/DIPEA stock is a clear, homogeneous solution. If turbidity exists (amine salt crashing out), add 10% MeOH to the stock solution.

Module B: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Scaffold decoration of chloropyrimidines or chloropyridines. Mechanism: Addition-Elimination reaction.

Protocol:

- Substrate: 0.1 mmol of 2,4-dichloropyrimidine in 500 μ L NMP.
- Reagent: Add 0.12 mmol (1.2 eq) of [(2R)-oxolan-2-yl]methanamine HCl (solid dispense or slurry).
- Base: Add 0.3 mmol (3.0 eq) of TEA (Triethylamine). Note: TEA is preferred here if heating $>80^{\circ}\text{C}$ as DIPEA can undergo Hofmann elimination side reactions at very high temps over long periods, though rare.
- Conditions: Heat at 90°C for 12 hours.
- Purification: Direct injection onto Prep-HPLC (Acidic method).

Module C: Reductive Amination

Objective: Synthesis of secondary amines. Constraint: Do NOT premix the HCl salt with the aldehyde without base, as acid catalyzes acetal formation or polymerization of sensitive aldehydes.

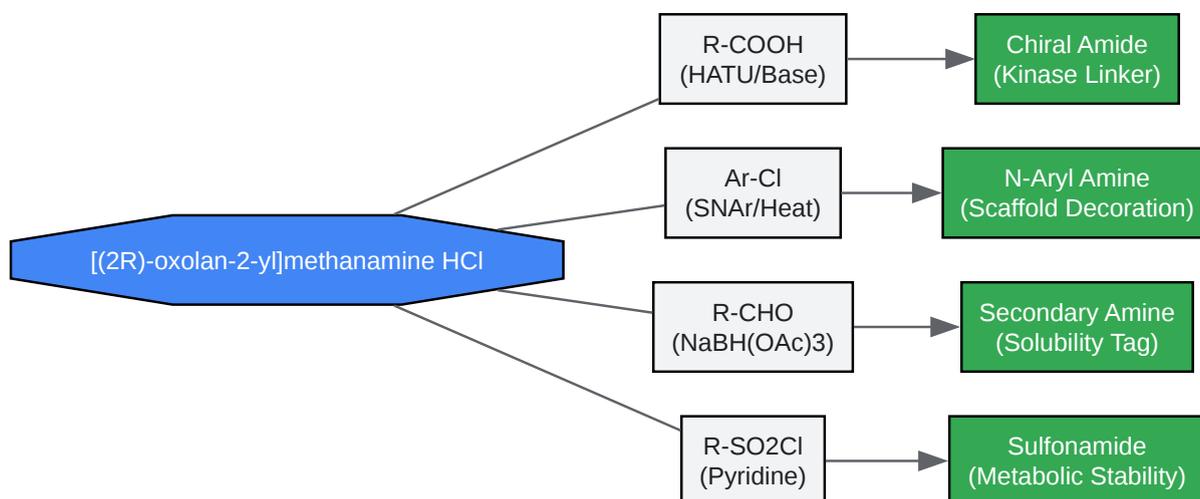
Protocol:

- Neutralization: Dissolve [(2R)-oxolan-2-yl]methanamine HCl (1.0 eq) in MeOH/DCM (1:1) with DIPEA (1.0 eq) before adding to the aldehyde.
- Imine Formation: Add Aldehyde (1.0 eq). Shake for 2 hours.
- Reduction: Add STAB (Sodium Triacetoxyborohydride, 2.0 eq) as a solid or slurry.

- Quench: Add 10% aq. NaHCO₃.

Reaction Scope & Pathway Visualization

The following diagram details the chemical transformations accessible with this building block.



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Figure 2: Synthetic versatility of the (R)-tetrahydrofurfuryl amine scaffold.

References

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